1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione
Description
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione is a heterocyclic quinone derivative featuring a fused isoquinoline-triazole core and a 3,5-difluorobenzyl substituent. Its synthesis likely involves azide-alkyne cycloaddition or alkylation strategies, as seen in structurally related compounds .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]triazolo[4,5-g]isoquinoline-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQYIXCPSXWUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diaminoisoquinolinium Salt Cyclization
A seminal method involves 2,3-diaminoisoquinolinium salts as precursors. Under acidic conditions, these salts react with aldehydes to form linearly fused triazolo[1,5-b]isoquinoline derivatives. For example, treatment of 2,3-diaminoisoquinolinium tosylate with aldehydes in aqueous potassium hydroxide induces cyclization via hydrazone intermediates, followed by aerial oxidation to yield the triazole ring. Modifications, such as introducing electron-donating groups at position 4 of the isoquinoline, prevent competing Dimroth rearrangements, ensuring successful cyclization.
Cascade Cyclization of Bis-Alkynyl Benzenes
Recent advances employ unsymmetrical 1,2-bis(phenylethynyl)benzene derivatives. Reaction with sodium azide (NaN₃) under copper catalysis facilitates a cascade cyclization, selectively forming thetriazolo[5,1-a]isoquinoline core. Substituents on the alkynyl groups dictate regioselectivity, with electron-withdrawing groups favoring triazole formation at the less hindered position.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures between 60–100°C accelerate cyclization. Excessive heat (>120°C) risks decomposition, particularly of the fluorinated benzyl group.
Catalytic Systems
Copper(I) iodide (CuI) and tris(benzyltriazolylmethyl)amine (TBTA) improve azide-alkyne cycloaddition efficiency in cascade reactions. For alkylation steps, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) mitigate side reactions.
Analytical and Spectroscopic Characterization
Post-synthesis, the compound is validated via:
-
NMR Spectroscopy : Distinct signals for the difluorobenzyl protons (δ 4.8–5.2 ppm) and triazole carbons (δ 145–150 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 326.26 [M+H]⁺ confirms the molecular formula C₁₆H₈F₂N₄O₂.
-
X-ray Crystallography : Confirms the fused triazolo-isoquinoline structure and benzyl group orientation.
Challenges and Mitigation Strategies
Competing Rearrangements
Electron-deficient isoquinoline precursors undergo Dimroth rearrangement, yielding hydrazones instead of triazoles. Introducing methyl or cyano groups at position 4 suppresses this pathway.
Fluorine-Induced Reactivity
The electron-withdrawing fluorine atoms reduce benzyl bromide’s electrophilicity, necessitating stronger bases (e.g., NaH) for alkylation.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Bulk synthesis prioritizes cost-effective reagents and scalability. American Elements reports kilogram-scale production using the cascade cyclization method, with NaN₃ and CuI recycled via aqueous workup. Environmental concerns over azide waste are addressed by implementing flow chemistry systems to minimize exposure.
Advances in photoredox catalysis could enable milder triazole formation conditions. Additionally, bio-catalytic methods using engineered enzymes may offer greener pathways for benzyl group introduction .
Chemical Reactions Analysis
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the isoquinoline moiety using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-CPBA
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its triazole and isoquinoline moieties, which are known for their biological activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It can serve as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure may find applications in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor of its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolo[4,5-g]phthalazine-4,9-dione Derivatives
The closest structural analogs are 1-/2-substituted-[1,2,3]triazolo[4,5-g]phthalazine-4,9-diones, reported by Park Choo et al. (2005) . These compounds share a triazole-fused quinone core but replace the isoquinoline moiety with phthalazine. Key comparisons include:
| Parameter | Target Compound | Triazolophthalazinedione Analogs |
|---|---|---|
| Core Structure | Isoquinoline-triazole fused with dione | Phthalazine-triazole fused with dione |
| Substituents | 3,5-Difluorobenzyl at triazole N1 | 4-Methoxybenzyl or alkyl groups at N1/N2 |
| Cytotoxicity (SRB assay) | Not explicitly reported | IC50 values < 0.1 µM (vs. doxorubicin: ~1 µM) |
| Mechanism Hypotheses | Potential DNA intercalation or kinase inhibition | DNA damage via nitrogen-rich core intercalation |
The phthalazine analogs exhibit >10-fold higher cytotoxicity than doxorubicin in multiple cancer cell lines (A549, SK-OV-3), attributed to their nitrogen-rich cores enhancing DNA-binding affinity . The target compound’s isoquinoline core may offer improved metabolic stability or alternative target selectivity (e.g., kinases) due to increased aromatic surface area .
Triazolo[4,5-b]pyridine-based Kinase Modulators
Patented triazolo[4,5-b]pyridine derivatives (e.g., from Incozen Therapeutics) highlight the role of triazole-containing scaffolds in modulating protein kinases . While these compounds lack the dione moiety, their 3,5-disubstitution pattern parallels the target compound’s 3,5-difluorobenzyl group:
| Parameter | Target Compound | Triazolo[4,5-b]pyridine Kinase Modulators |
|---|---|---|
| Core Structure | Triazolo-isoquinoline-dione | Triazolo-pyridine |
| Key Substituents | 3,5-Difluorobenzyl | 3,5-Disubstituted aryl/heteroaryl groups |
| Biological Activity | Underexplored (likely cytotoxic/kinase inhibition) | Explicit kinase inhibition (e.g., JAK/STAT pathway) |
| Pharmacological Advantage | Fluorine atoms may enhance bioavailability | Tunable substituents for kinase selectivity |
The 3,5-difluorobenzyl group in the target compound could improve lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs, a feature critical for central nervous system-targeted therapies .
Q & A
Q. How can machine learning integrate diverse datasets for property prediction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
